6-Chloro-N-[(3,4-dichlorophenyl)methyl]pyridazin-3-amine
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Overview
Description
6-chloro-N-(3,4-dichlorobenzyl)pyridazin-3-amine is a chemical compound that belongs to the class of pyridazine derivatives This compound is characterized by the presence of a pyridazine ring substituted with a 6-chloro group and an N-(3,4-dichlorobenzyl) group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-(3,4-dichlorobenzyl)pyridazin-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-dichlorobenzylamine and 6-chloropyridazine.
Nucleophilic Substitution: The reaction between 3,4-dichlorobenzylamine and 6-chloropyridazine is carried out under nucleophilic substitution conditions. This involves the use of a suitable base, such as sodium hydroxide or potassium carbonate, to facilitate the substitution reaction.
Reaction Conditions: The reaction is typically conducted in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (e.g., 80-100°C) to ensure complete conversion of the starting materials to the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure 6-chloro-N-(3,4-dichlorobenzyl)pyridazin-3-amine.
Industrial Production Methods
In an industrial setting, the production of 6-chloro-N-(3,4-dichlorobenzyl)pyridazin-3-amine may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize impurities. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), may be employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-(3,4-dichlorobenzyl)pyridazin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can participate in substitution reactions, where the chlorine atoms can be replaced by other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; conducted in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; typically performed in anhydrous solvents such as tetrahydrofuran (THF) or ethanol.
Substitution: Various nucleophiles or electrophiles; reactions are carried out in solvents like DMF or DMSO at elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alkyl derivatives.
Scientific Research Applications
6-chloro-N-(3,4-dichlorobenzyl)pyridazin-3-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases, including infectious diseases and cancer.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-chloro-N-(3,4-dichlorobenzyl)pyridazin-3-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting the activity of enzymes involved in critical biological processes, such as DNA replication or protein synthesis.
Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways and cellular responses.
Inducing Apoptosis: Triggering programmed cell death in cancer cells by activating apoptotic pathways.
Comparison with Similar Compounds
6-chloro-N-(3,4-dichlorobenzyl)pyridazin-3-amine can be compared with other similar compounds, such as:
6-chloro-N-(2,4-dichlorobenzyl)pyridazin-3-amine: Similar structure but with different substitution pattern on the benzyl group.
6-chloro-N-cyclopropylpyridazin-3-amine: Contains a cyclopropyl group instead of the dichlorobenzyl group.
6-chloro-N-(3-methoxypropyl)pyridazin-3-amine: Substituted with a methoxypropyl group instead of the dichlorobenzyl group.
The uniqueness of 6-chloro-N-(3,4-dichlorobenzyl)pyridazin-3-amine lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
CAS No. |
919522-44-4 |
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Molecular Formula |
C11H8Cl3N3 |
Molecular Weight |
288.6 g/mol |
IUPAC Name |
6-chloro-N-[(3,4-dichlorophenyl)methyl]pyridazin-3-amine |
InChI |
InChI=1S/C11H8Cl3N3/c12-8-2-1-7(5-9(8)13)6-15-11-4-3-10(14)16-17-11/h1-5H,6H2,(H,15,17) |
InChI Key |
FZAMZKVPSLYLHN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CNC2=NN=C(C=C2)Cl)Cl)Cl |
Origin of Product |
United States |
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